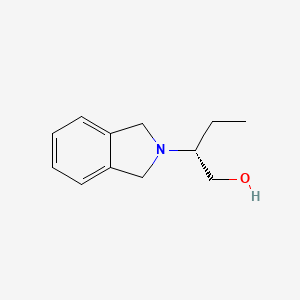

(R)-2-(Isoindolin-2-yl)butan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-2-(Isoindolin-2-yl)butan-1-ol is a chiral compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of an isoindoline ring attached to a butanol side chain. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Isoindolin-2-yl)butan-1-ol typically involves the following steps:

Formation of Isoindoline Ring: The isoindoline ring can be synthesized through the reduction of phthalimide derivatives.

Attachment of Butanol Side Chain: The butanol side chain can be introduced via a Grignard reaction, where a butyl magnesium bromide reacts with the isoindoline derivative.

Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or enzymatic resolution.

Industrial Production Methods: Industrial production of ®-2-(Isoindolin-2-yl)butan-1-ol may involve:

Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

Catalytic Hydrogenation: Employing catalysts to facilitate the reduction steps.

Automated Chiral Resolution: Using advanced chromatographic techniques for efficient separation of enantiomers.

Types of Reactions:

Oxidation: ®-2-(Isoindolin-2-yl)butan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group or the isoindoline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Saturated alcohols or hydrocarbons.

Substitution Products: Alkylated or sulfonated derivatives.

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Chiral Catalysts: Employed in asymmetric synthesis to produce enantiomerically pure compounds.

Biology:

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.

Receptor Binding: Investigated for its ability to bind to certain biological receptors.

Medicine:

Drug Development: Explored as a lead compound for the development of new therapeutic agents.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

Material Science: Used in the development of new materials with specific optical properties.

Catalysis: Employed in industrial catalytic processes for the production of fine chemicals.

Wirkmechanismus

The mechanism of action of ®-2-(Isoindolin-2-yl)butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific active sites, leading to inhibition or activation of biological pathways. The isoindoline ring and butanol side chain contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

(S)-2-(Isoindolin-2-yl)butan-1-ol: The enantiomer of the compound with opposite optical activity.

2-(Isoindolin-2-yl)ethanol: A shorter chain analog with similar chemical properties.

2-(Isoindolin-2-yl)propan-1-ol: A compound with a different side chain length and branching.

Uniqueness:

Chiral Specificity: The ®-configuration provides unique interactions with biological targets.

Chemical Stability: The presence of the isoindoline ring enhances the compound’s stability.

Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.

This detailed overview provides a comprehensive understanding of ®-2-(Isoindolin-2-yl)butan-1-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Overview of this compound

This compound features an isoindoline moiety linked to a butanol chain, which contributes to its unique properties. The chirality of this compound arises from the stereocenter at the second carbon of the butanol chain, influencing its interaction with biological targets.

Anticancer Activity

Research indicates that isoindoline derivatives can inhibit cancer cell proliferation. Although specific studies on this compound are sparse, related compounds have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Preliminary findings suggest that this compound may exhibit neuroprotective properties. Isoindoline compounds have been explored for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is essential. The following table summarizes key characteristics:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Chiral Isoindoline | Potential drug use; unique biological activity |

| (S)-2-(Isoindolin-2-yl)butan-1-ol | Chiral Isoindoline | Enantiomeric differences in activity |

| 3-Hydroxyisoindoline | Isoindoline | Different functional group positioning |

| 1-butanol | Simple Alcohol | No aromatic ring; simpler reactivity |

| 2-butanol | Simple Alcohol | No aromatic ring; simpler reactivity |

This table highlights the chiral nature and potential biological applications of this compound compared to other compounds.

Eigenschaften

IUPAC Name |

(2R)-2-(1,3-dihydroisoindol-2-yl)butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-12(9-14)13-7-10-5-3-4-6-11(10)8-13/h3-6,12,14H,2,7-9H2,1H3/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAAQVONYOTBGB-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N1CC2=CC=CC=C2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)N1CC2=CC=CC=C2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.